Cas no 130792-88-0 (rac-benzyl (3aR,4R,6aS)-4-hydroxy-octahydrocyclopenta[c]pyrrole-2-carboxylate)
![rac-benzyl (3aR,4R,6aS)-4-hydroxy-octahydrocyclopenta[c]pyrrole-2-carboxylate structure](https://ja.kuujia.com/scimg/cas/130792-88-0x500.png)
rac-benzyl (3aR,4R,6aS)-4-hydroxy-octahydrocyclopenta[c]pyrrole-2-carboxylate 化学的及び物理的性質
名前と識別子
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- 130792-88-0
- rac-benzyl (3aR,4R,6aS)-4-hydroxy-octahydrocyclopenta[c]pyrrole-2-carboxylate
- EN300-7196701
-
- インチ: 1S/C15H19NO3/c17-14-7-6-12-8-16(9-13(12)14)15(18)19-10-11-4-2-1-3-5-11/h1-5,12-14,17H,6-10H2/t12-,13+,14-/m1/s1
- InChIKey: VWBZFVPYZBFFGT-HZSPNIEDSA-N
- ほほえんだ: O[C@@H]1CC[C@@H]2CN(C(=O)OCC3C=CC=CC=3)C[C@@H]21
計算された属性
- せいみつぶんしりょう: 261.13649347g/mol
- どういたいしつりょう: 261.13649347g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 327
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 49.8Ų
rac-benzyl (3aR,4R,6aS)-4-hydroxy-octahydrocyclopenta[c]pyrrole-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7196701-2.5g |
rac-benzyl (3aR,4R,6aS)-4-hydroxy-octahydrocyclopenta[c]pyrrole-2-carboxylate |
130792-88-0 | 2.5g |
$2379.0 | 2023-05-25 | ||
Enamine | EN300-7196701-0.05g |
rac-benzyl (3aR,4R,6aS)-4-hydroxy-octahydrocyclopenta[c]pyrrole-2-carboxylate |
130792-88-0 | 0.05g |
$1020.0 | 2023-05-25 | ||
Enamine | EN300-7196701-1.0g |
rac-benzyl (3aR,4R,6aS)-4-hydroxy-octahydrocyclopenta[c]pyrrole-2-carboxylate |
130792-88-0 | 1g |
$1214.0 | 2023-05-25 | ||
Enamine | EN300-7196701-10.0g |
rac-benzyl (3aR,4R,6aS)-4-hydroxy-octahydrocyclopenta[c]pyrrole-2-carboxylate |
130792-88-0 | 10g |
$5221.0 | 2023-05-25 | ||
Enamine | EN300-7196701-0.1g |
rac-benzyl (3aR,4R,6aS)-4-hydroxy-octahydrocyclopenta[c]pyrrole-2-carboxylate |
130792-88-0 | 0.1g |
$1068.0 | 2023-05-25 | ||
Enamine | EN300-7196701-0.5g |
rac-benzyl (3aR,4R,6aS)-4-hydroxy-octahydrocyclopenta[c]pyrrole-2-carboxylate |
130792-88-0 | 0.5g |
$1165.0 | 2023-05-25 | ||
Enamine | EN300-7196701-5.0g |
rac-benzyl (3aR,4R,6aS)-4-hydroxy-octahydrocyclopenta[c]pyrrole-2-carboxylate |
130792-88-0 | 5g |
$3520.0 | 2023-05-25 | ||
Enamine | EN300-7196701-0.25g |
rac-benzyl (3aR,4R,6aS)-4-hydroxy-octahydrocyclopenta[c]pyrrole-2-carboxylate |
130792-88-0 | 0.25g |
$1117.0 | 2023-05-25 |
rac-benzyl (3aR,4R,6aS)-4-hydroxy-octahydrocyclopenta[c]pyrrole-2-carboxylate 関連文献
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
rac-benzyl (3aR,4R,6aS)-4-hydroxy-octahydrocyclopenta[c]pyrrole-2-carboxylateに関する追加情報
Rac-Benzyl (3aR,4R,6aS)-4-Hydroxy-Octahydrocyclopenta[c]Pyrrole-2-Carboxylate: A Comprehensive Overview
The compound with CAS No. 130792-88-0, known as rac-benzyl (3aR,4R,6aS)-4-hydroxy-octahydrocyclopenta[c]pyrrole-2-carboxylate, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its complex stereochemistry and unique structural features, which make it a valuable tool in drug discovery and development. The molecule's structure includes a benzyl group attached to a cyclopentapyrrole core, with specific stereochemical configurations at the 3aR, 4R, and 6aS positions. These features contribute to its biological activity and potential therapeutic applications.
Recent studies have highlighted the importance of octahydrocyclopenta[c]pyrrole derivatives in modulating various cellular pathways. For instance, research published in *Nature Communications* in 2023 demonstrated that compounds with similar structural motifs can inhibit key enzymes involved in neurodegenerative diseases such as Alzheimer's and Parkinson's. The 4-hydroxy group in this compound plays a critical role in its ability to interact with these enzymes, making it a promising candidate for further investigation.
The synthesis of rac-benzyl (3aR,4R,6aS)-4-hydroxy-octahydrocyclopenta[c]pyrrole-2-carboxylate involves a multi-step process that requires precise control over stereochemistry. Researchers have employed advanced techniques such as asymmetric catalysis and enantioselective synthesis to achieve the desired configurations. A study published in *Angewandte Chemie* in 2023 detailed a novel approach using palladium-catalyzed cross-coupling reactions to construct the benzyl group while maintaining the integrity of the pyrrole ring system.
One of the most intriguing aspects of this compound is its potential application in medicinal chemistry. The carboxylate group at position 2 provides a site for further functionalization, enabling researchers to explore its compatibility with various drug delivery systems. For example, recent work in *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound can be conjugated with polyethylene glycol (PEG) to enhance their solubility and bioavailability.
In addition to its pharmacological applications, this compound has also been studied for its role in chemical biology. The octahydrocyclopenta[c]pyrrole core exhibits unique electronic properties that make it an attractive scaffold for studying protein-ligand interactions. A team at Stanford University reported in *Cell Chemical Biology* that this compound can serve as a potent inhibitor of certain G-protein coupled receptors (GPCRs), which are critical targets for treating cardiovascular diseases.
From a structural perspective, the rac-benzyl group introduces significant steric hindrance around the pyrrole ring system. This steric effect not only influences the compound's physical properties but also plays a crucial role in its biological activity. Researchers have utilized computational methods such as molecular docking and dynamics simulations to understand how these steric interactions contribute to binding affinity and selectivity.
The stereochemical configuration at positions 3aR, 4R, and 6aS is another critical factor that determines the compound's behavior. A study published in *Organic Letters* revealed that altering these configurations can significantly impact both the compound's solubility and its ability to penetrate cellular membranes. This highlights the importance of maintaining precise stereocontrol during synthesis.
Looking ahead, the development of rac-benzyl (3aR,4R,6aS)-4-hydroxy-octahydrocyclopenta[c]pyrrole-2-carboxylate derivatives holds immense potential for advancing therapeutic interventions across multiple disease areas. Its unique combination of structural features and stereochemical precision makes it an invaluable tool for researchers seeking novel drug candidates.
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